molecular formula C6H8NNaO3 B560823 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt CAS No. 105161-33-9

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt

Cat. No.: B560823
CAS No.: 105161-33-9
M. Wt: 165.124
InChI Key: MVZXVJQTRKMZSE-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is an organic compound with the molecular formula C6H8NNaO3 It is known for its unique structure, which includes both methoxy and hydroxymethylene groups attached to a propionitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt typically involves the reaction of acrylonitrile with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol

    Catalyst: Sodium hydroxide or sodium methoxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Acrylonitrile and methanol

    Catalyst: Sodium methoxide

    Reaction Conditions: Continuous flow at controlled temperatures and pressures

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Aldehydes or carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt involves its reactive functional groups. The hydroxymethylene group can participate in nucleophilic addition reactions, while the nitrile group can undergo reduction or substitution. These reactions are facilitated by the presence of the sodium ion, which stabilizes the intermediate species formed during the reactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxypropionitrile: Lacks the hydroxymethylene group, making it less reactive in certain types of reactions.

    2-Hydroxymethylene-3,3-dimethoxypropanenitrile: Similar structure but without the sodium salt, affecting its solubility and reactivity.

Uniqueness

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is unique due to the presence of both methoxy and hydroxymethylene groups, along with the sodium salt. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

105161-33-9

Molecular Formula

C6H8NNaO3

Molecular Weight

165.124

IUPAC Name

sodium;2-formyl-3,3-dimethoxypropanenitrile

InChI

InChI=1S/C6H8NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6H,1-2H3;/q-1;+1

InChI Key

MVZXVJQTRKMZSE-UHFFFAOYSA-N

SMILES

COC([C-](C=O)C#N)OC.[Na+]

Origin of Product

United States

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